4-aminochroman-4-carboxylic Acid

Description

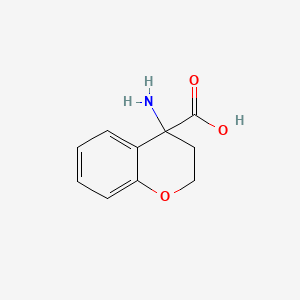

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dihydrochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXIFTMHVUISOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402277 | |

| Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412924-90-4 | |

| Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412924-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 4-Aminochroman-4-carboxylic Acid Core

The synthesis of the this compound core primarily relies on established organic reactions that introduce the amino and carboxylic acid functionalities at the C4 position of a chromanone precursor.

Strategic Retrosynthesis and Initial Approaches

Retrosynthetic analysis of this compound points to chroman-4-one as a logical and readily available starting material. The key challenge lies in the simultaneous introduction of an amino group and a carboxylic acid group onto the same carbon atom. Two classical named reactions in amino acid synthesis are particularly well-suited for this transformation: the Bucherer-Bergs synthesis and the Strecker synthesis.

Initial approaches to the synthesis of α-amino acids often involve multi-step procedures. The Strecker synthesis, for instance, is a two-step process. It begins with the formation of an α-amino nitrile from an aldehyde or ketone, which is then hydrolyzed to yield the desired amino acid masterorganicchemistry.comwikipedia.orgnih.gov. The Bucherer-Bergs reaction offers a one-pot alternative for the synthesis of hydantoins from ketones, which can subsequently be hydrolyzed to the corresponding amino acid nih.govscispace.comalfa-chemistry.comwikipedia.orgnih.govnih.gov.

Multi-step Synthetic Pathways

Bucherer-Bergs Reaction:

A prominent pathway to this compound involves the Bucherer-Bergs reaction with chroman-4-one as the starting material. This multicomponent reaction utilizes potassium cyanide and ammonium (B1175870) carbonate to convert the ketone into a spiro-hydantoin intermediate (chroman-4-spiro-5'-hydantoin). Subsequent hydrolysis of this hydantoin yields the target α-amino acid nih.govscispace.comalfa-chemistry.comwikipedia.orgnih.govnih.gov.

The general mechanism involves the initial formation of a cyanohydrin from the chroman-4-one, which then reacts with ammonium carbonate to form the hydantoin ring system nih.govalfa-chemistry.com. The final step is the hydrolysis of the hydantoin, which can be achieved under acidic or basic conditions to open the ring and afford the this compound.

Strecker Synthesis:

An alternative multi-step pathway is the Strecker synthesis. This method also begins with chroman-4-one, which is first converted to an α-amino nitrile. This is typically achieved by reacting the ketone with a source of ammonia (like ammonium chloride) and a cyanide source (like potassium cyanide) masterorganicchemistry.comwikipedia.orgnih.gov. The resulting 4-amino-4-cyanochroman is then subjected to hydrolysis, usually under acidic conditions, to convert the nitrile group into a carboxylic acid, thus forming this compound masterorganicchemistry.comwikipedia.org.

The mechanism of the Strecker synthesis proceeds through the formation of an imine from the chroman-4-one and ammonia, followed by the nucleophilic addition of cyanide to the imine carbon masterorganicchemistry.comwikipedia.orgnih.gov.

Optimization of Reaction Conditions and Yields

Standard Bucherer-Bergs conditions have been reported to result in low yields for similar heterocyclic systems. However, significant improvements can be achieved through modification of the reaction parameters. For the related 8-aza-4-chromanones, a dramatic increase in the yield of the spiro-hydantoin from less than 1% to a more practical 50% range was achieved by drastically modifying the standard conditions masterorganicchemistry.com. While the specific modifications were not detailed in the available literature, optimization of parameters such as temperature, reaction time, and reagent concentrations are crucial for enhancing the efficiency of this transformation.

For the Bucherer-Bergs reaction in general, maintaining a pH of around 8-9 is important, as strongly alkaline conditions can lead to cyanide degradation, while acidic conditions can inhibit the initial cyanohydrin formation. The reaction is often carried out by refluxing in an aqueous or alcoholic solvent nih.govalfa-chemistry.com.

Synthesis of Key Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Preparation of Substituted this compound Derivatives (e.g., halogenated forms)

The synthesis of halogenated derivatives of this compound typically begins with the preparation of the corresponding halogenated chroman-4-one precursor. For example, 6-fluoro-4-oxochroman-2-carboxylic acid has been synthesized and identified as a key intermediate in the preparation of the drug Fidarestat nih.gov. The synthesis of racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been achieved in a multi-step process starting from 4-fluorophenol researchgate.net.

Once the halogenated chroman-4-one is obtained, it can be subjected to either the Bucherer-Bergs or Strecker synthesis, as described for the unsubstituted core, to introduce the 4-amino and 4-carboxy functionalities. The presence of the halogen substituent on the aromatic ring is generally well-tolerated in these reaction sequences.

The following table summarizes the synthesis of a key halogenated precursor:

| Starting Material | Reagents and Conditions | Product | Overall Yield | Reference |

| 4-Fluorophenol | 1. Acetic anhydride2. Anhydrous AlCl₃3. Diethyl oxalate4. H₂/Pd-C | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 27% | researchgate.net |

Synthesis of Related 4-Aminochroman and Dihydrocoumarin Scaffolds

The 4-aminochroman scaffold, lacking the C4-carboxylic acid group, can be synthesized through various methods, including the reductive amination of chroman-4-ones. This reaction involves the conversion of the ketone to an imine, followed by reduction to the corresponding amine.

Dihydrocoumarins (chroman-2-ones) represent another related and important class of compounds. Their synthesis can be achieved through several routes, including the intramolecular cyclization of substituted aryl cinnamic esters catalyzed by acids like p-toluene sulfonic acid koreascience.kr. Another approach involves the reaction of phenols with cinnamic acid derivatives nih.govkoreascience.krnih.govbeilstein-journals.org. Furthermore, 3,4-dihydrocoumarin derivatives can be efficiently synthesized via a C-H oxidation and cyclization cascade of 2-alkyl phenols with oxazolones, which are known precursors of α-amino acids nih.gov.

The following table provides an overview of a synthetic method for a related dihydrocoumarin scaffold:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Alkyl phenols and oxazolones | Ag₂O, p-toluenesulfonic acid | Multisubstituted 3,4-dihydrocoumarins | 64-81% | nih.gov |

Formation of Amide and Ester Derivatives

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, allows for the straightforward synthesis of a wide array of amide and ester derivatives. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and for constructing larger, more complex molecules.

Amide Bond Formation: The synthesis of amides from this compound can be achieved by reacting its carboxylic acid moiety with a primary or secondary amine, or conversely, by reacting its amino group with an activated carboxylic acid. The direct condensation of a carboxylic acid and an amine is often facilitated by coupling reagents that activate the carboxyl group to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.govnih.gov Common protocols utilize carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. nih.gov The use of 4-Dimethylaminopyridine (DMAP) can be critical for achieving good yields, especially with electron-deficient or unreactive amines. nih.gov Other modern reagents, including titanium tetrafluoride (TiF4), have also been shown to be effective catalysts for direct amidation under mild conditions. researchgate.net

Esterification: Ester derivatives are typically prepared through the reaction of the carboxylic acid group with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. The use of dehydrating agents or specific catalysts can drive the equilibrium toward the ester product.

These derivatizations are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, where modifications to the amide or ester group can significantly influence biological activity.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent/System | Description |

|---|---|

| EDC/HOBt | A widely used carbodiimide-based system that activates the carboxylic acid and minimizes side reactions. nih.gov |

| HATU | A phosphonium-based reagent known for high efficiency and fast reaction times, particularly in peptide synthesis. nih.gov |

| T3P® (Propylphosphonic Anhydride) | A versatile and powerful coupling reagent suitable for a broad range of substrates. organic-chemistry.org |

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For a chiral molecule like this compound, strategies that control stereochemistry and adhere to green chemistry principles are of paramount importance.

Chemoenzymatic Preparation of Enantiopure Isomers

Accessing enantiomerically pure forms of this compound is critical, as different stereoisomers often exhibit distinct pharmacological profiles. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful route to such enantiopure compounds. nih.gov

A key strategy involves the enzymatic resolution of a racemic intermediate. For instance, a precursor like chroman-4-ol can be resolved using lipases, such as Pseudomonas fluorescens lipase, which selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. evitachem.com This provides an enantiopure alcohol that can then be chemically converted to the target amino acid. Another approach involves the asymmetric hydrogenation of a chroman-4-one precursor using a chiral metal catalyst (e.g., Rh/(R,R)-Et-DuPhos) to produce a chiral chroman-4-ol with high enantiomeric excess. evitachem.com These enantiopure intermediates are then advanced to the final product through established chemical transformations.

Biocatalytic Approaches in Chroman Derivative Synthesis

Biocatalysis offers highly selective and environmentally friendly alternatives to traditional chemical methods for synthesizing chroman derivatives. researchgate.netnih.gov Enzymes can operate under mild conditions (pH and temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity.

Key enzyme classes applicable to the synthesis of this compound and its precursors include:

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of a ketone, such as a chroman-4-one precursor, to a chiral alcohol. This is a crucial step for establishing the stereocenter at the C4 position. nih.gov

Transaminases (TAs): Transaminases can be used to install an amino group onto a ketone substrate with high stereoselectivity, offering a direct route to chiral amines from prochiral ketones. mdpi.com This method could potentially be applied to a suitable chroman-4-one precursor to directly form a 4-aminochroman intermediate.

Lipases: As mentioned, lipases are highly effective for the kinetic resolution of racemic alcohols or esters, a common strategy for obtaining enantiopure building blocks. evitachem.comresearcher.life

The integration of these biocatalytic steps into a synthetic route can significantly improve the efficiency and sustainability of producing enantiopure chroman derivatives. researchgate.net

Table 2: Relevant Enzyme Classes in Chroman Derivative Synthesis

| Enzyme Class | Transformation | Application |

|---|---|---|

| Ketoreductases (KREDs) | Reduction of a ketone to a chiral alcohol. | Asymmetric synthesis of chroman-4-ol precursors. nih.gov |

| Transaminases (TAs) | Conversion of a ketone to a chiral amine. | Stereoselective installation of the C4-amino group. mdpi.com |

Development of Green Chemistry Protocols

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net For the synthesis of chroman derivatives, several green protocols have been developed that align with these goals. nih.gov These methods are often applicable to the broader class of chroman compounds and can be adapted for the synthesis of this compound.

One-Pot, Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single vessel to form the product, which reduces the need for intermediate purification steps, saving time, solvents, and resources. nih.govsharif.edu The synthesis of 2-amino-4H-chromene derivatives, a related class of compounds, has been achieved through one-pot reactions using various aldehydes, malononitrile, and a phenolic component. nih.gov

Use of Green Catalysts and Solvents: Research has focused on replacing hazardous catalysts and solvents. For example, pyridine-2-carboxylic acid has been used as a sustainable and recyclable catalyst for chromene synthesis in a water-ethanol mixture, achieving high yields and excellent green metrics like high atom economy and a low E-factor. nih.gov Other protocols have employed Rochelle salt as a green catalyst in water or ethanol. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent (neat) or using techniques like mechanochemical ball milling can significantly reduce waste and environmental impact. sharif.edu

Table 3: Examples of Green Chemistry Approaches for Chroman/Chromene Synthesis

| Green Protocol | Description | Advantages |

|---|---|---|

| One-Pot Multicomponent Synthesis | Combining multiple reactants in a single step. | Increased efficiency, reduced waste, time-saving. sharif.edu |

| Water/Ethanol Solvent System | Use of environmentally benign solvents. | Reduced toxicity and environmental impact. nih.gov |

| Microwave/Ultrasound Irradiation | Use of alternative energy sources to drive reactions. | Faster reaction times, higher yields, cleaner reactions. researchgate.net |

Role as a Synthetic Intermediate

The unique structural features of this compound make it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Precursor for Pharmacologically Relevant Molecules

This compound is a constrained α,α-disubstituted amino acid. The chroman ring system imparts significant conformational rigidity to the molecule. Such constrained amino acids are of great interest in medicinal chemistry and drug design for several reasons:

Improved Receptor Binding: By locking the molecule into a specific conformation, constrained analogues can more precisely fit into the binding site of a biological target, potentially leading to higher affinity and selectivity.

Enhanced Metabolic Stability: The α,α-disubstitution can protect against enzymatic degradation by peptidases, increasing the in vivo half-life of peptide-based drugs.

Scaffold for Drug Discovery: The chroman scaffold itself is a "privileged structure" found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. researchgate.net

Therefore, this compound serves as a key precursor for synthesizing novel peptides, peptidomimetics, and small molecules where the rigid chroman-amino acid motif can be used to probe biological systems or to develop new therapeutic agents. researchgate.net Its bifunctional nature allows it to be readily incorporated into larger structures using standard peptide coupling and other synthetic methodologies.

Building Block in Complex Molecule Construction

Following an extensive and thorough review of scientific literature, including scholarly articles, chemical databases, and patent filings, it has been determined that there is a notable absence of published research detailing the use of this compound as a building block in the construction of complex molecules.

Numerous search strategies were employed to identify synthetic methodologies and chemical transformations where this compound serves as a key starting material or intermediate. These inquiries focused on a variety of reaction types, including but not limited to multicomponent reactions, diastereoselective syntheses, and the construction of heterocyclic and spirocyclic systems.

While the broader classes of cyclic amino acids and chromane (B1220400) derivatives are recognized as valuable synthons in organic chemistry, specific examples and detailed research findings pertaining to the application of this compound in complex molecule synthesis could not be located in the available literature. Consequently, data on its reactivity, the scope of its application in forming new molecular scaffolds, and any associated data tables on reaction yields or stereochemical outcomes are not available.

Therefore, this section cannot be completed as per the requested outline due to the lack of primary scientific sources. Further research and publication in this specific area would be necessary to provide the detailed information required.

Table of Chemical Compounds

As no specific chemical reactions or resulting complex molecules involving this compound could be identified, a table of mentioned compounds cannot be generated.

Stereochemical Aspects in 4 Aminochroman 4 Carboxylic Acid Research

Enantioselective Synthesis and Chiral Control

Asymmetric Induction and Catalyst Development

Asymmetric induction in the synthesis of 4-aminochroman derivatives is primarily achieved through the use of chiral catalysts that can influence the stereochemical outcome of a reaction. Organocatalysis has emerged as a powerful tool for these transformations, offering mild reaction conditions and high levels of stereoselectivity.

One prominent approach involves the asymmetric Mannich reaction. For instance, the synthesis of α-stereogenic chromen-4-one amino derivatives has been accomplished through the Mannich-type addition of 3-hydroxychromen-4-one to N-protected imines. researchgate.net This reaction, catalyzed by the cinchona alkaloid dihydrocuprein, yields the desired products in high yields (81–95%) and with excellent enantiomeric excess (up to 98% ee). researchgate.net Similarly, highly stereoselective intramolecular Mannich reactions have been developed for the synthesis of structurally related 4-aminoisochromanones. organic-chemistry.orgresearchgate.net Using a tetrazole-substituted proline derivative as the catalyst, this one-pot reaction proceeds with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (92–99% ee). researchgate.net

The development of novel catalysts is central to advancing these synthetic routes. Chiral thiourea derivatives, often derived from cinchona alkaloids or amino acids, have also proven effective in organocatalytic syntheses of various 2-amino-4H-chromene derivatives through different reaction pathways. These catalysts typically function through a bifunctional activation mode, using hydrogen bonding to organize the substrates in the transition state, thereby directing the stereochemical outcome.

Table 1: Catalyst Performance in the Asymmetric Intramolecular Mannich Reaction for 4-Aminoisochromanone Synthesis

| Catalyst Type | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Proline Derivative (A) | DMSO | 70 | >95:5 | 99 |

| Jørgensen-Hayashi Catalyst | CH2Cl2 | No Reaction | N/D | N/D |

| Proline Derivative (A) | DMF | 65 | >95:5 | 99 |

| Proline Derivative (A) | Toluene | <5 | N/D | N/D |

Data derived from studies on the synthesis of structurally related 4-aminoisochromanones. researchgate.net

Resolution Techniques for Enantiomers

When an enantioselective synthesis is not employed, a racemic mixture of 4-aminochroman-4-carboxylic acid is produced. The separation of these enantiomers, a process known as resolution, is essential for studying their individual properties.

The most common method for resolving a racemic amino acid is through the formation of diastereomeric salts. researchgate.netnih.gov This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. researchgate.netnih.gov Given that this compound contains both a basic amino group and an acidic carboxylic acid group, resolution can be achieved by reacting it with either a chiral acid or a chiral base.

Using a Chiral Acid: Chiral acids such as (+)-tartaric acid or (-)-mandelic acid can be used to form diastereomeric salts with the amino group of the racemic mixture. researchgate.net These salts, (R)-acid·(R)-base and (R)-acid·(S)-base, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.netnih.gov

Using a Chiral Base: Alternatively, a chiral base like brucine or (R)-1-phenylethylamine can react with the carboxylic acid group to form diastereomeric salts that can be similarly separated. researchgate.net

Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with a strong acid or base to yield the pure enantiomers of this compound.

Another powerful technique is chiral chromatography. oup.com This method involves passing the racemic mixture through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique has been successfully applied to separate the diastereomers of related 4-amino-flavane derivatives. oup.com

Diastereoselective Pathways and Epimerization Studies

In derivatives of this compound that contain additional stereocenters, controlling the relative configuration between them becomes crucial. Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities. Tandem reactions, where multiple chemical transformations occur in a single pot, have been developed to construct the chroman skeleton with high diastereoselectivity. mdpi.com One such strategy involves a sequence of iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction to create chroman derivatives with three contiguous stereocenters in excellent diastereomeric ratios (>20:1). mdpi.com Intramolecular Mannich reactions have also proven effective in establishing a cis-relationship between substituents on the chroman ring with high fidelity. organic-chemistry.org

Epimerization, the conversion of one epimer to another, is a key consideration in stereochemical studies. nih.gov It involves a change in configuration at only one of several stereogenic centers. The C4 position of this compound is a quaternary stereocenter, which is generally considered configurationally stable and not prone to epimerization under normal conditions. Epimerization typically requires the cleavage of a bond at the stereocenter. For carbon stereocenters, this often occurs via deprotonation-reprotonation at an adjacent acidic C-H bond. nih.gov Since the C4 position lacks a hydrogen atom, this common pathway is not available.

However, more advanced methods involving radical intermediates have been shown to enable the epimerization of unactivated tertiary and even quaternary stereocenters. nih.gov These reactions, often promoted by photocatalysis or specific reagents, can reversibly cleave and reform a C-C or C-H bond, allowing for the interconversion of stereoisomers to the thermodynamically more stable form. nih.gov While no specific epimerization studies on this compound have been reported, these modern synthetic methods highlight the theoretical possibility of manipulating the C4 stereocenter post-synthesis, a process known as stereochemical editing. nih.gov

Stereochemical Influence on Molecular Recognition

The precise three-dimensional shape of a molecule is paramount for its interaction with biological systems. The chirality of this compound derivatives significantly influences their ability to bind to receptors and enzymes, which are themselves chiral entities.

Impact of Chirality on Interactions with Biological Receptors and Enzymes

Biological receptors and enzyme active sites possess specific, three-dimensional structures. The principle of molecular recognition dictates that a ligand must have a complementary shape to bind effectively. For chiral ligands like the enantiomers of this compound, one enantiomer (the eutomer) will typically fit much better into the binding site than the other (the distomer), leading to a significant difference in binding affinity. This concept was first formalized by Easson and Stedman, who proposed a three-point attachment model for stereoselective ligand-receptor interactions.

A pertinent example can be found in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein-coupled receptor implicated in the regulation of appetite and a target for anti-obesity drugs. A series of constrained tertiary amines based on a 7-fluorocarboxychromone-4-aminopiperidine scaffold were investigated as MCHR1 antagonists. When chiral racemic compounds in this series were separated into their individual enantiomers, a considerable selectivity for MCHR1 was observed for one configuration over the other. This demonstrates that the receptor's binding pocket can clearly distinguish between the two mirror-image forms of the chromone-based ligand, leading to preferential binding of the eutomer.

Stereospecificity in Biological Activity

The difference in binding affinity between enantiomers directly translates into stereospecificity in biological activity. The enantiomer that binds more strongly to its target will elicit a more potent biological response. In many cases, the distomer may be significantly less active or even inactive.

This stereospecificity was clearly demonstrated in the chromone-based MCHr1 antagonists. Further investigation of two distinct pairs of enantiomers revealed not only a significant difference in their potency as MCHr1 antagonists but also a striking difference in their pharmacokinetic profiles. A notable disparity in oral exposure was observed between one pair of enantiomers in diet-induced obese mice. This indicates that stereochemistry can affect not only the direct interaction with the target receptor (pharmacodynamics) but also the absorption, distribution, metabolism, and excretion (ADME) of the drug (pharmacokinetics). The more potent enantiomer, when administered orally, led to a significant reduction of fat mass in an animal model for weight loss. Such findings underscore the critical importance of synthesizing and testing compounds as single enantiomers in drug discovery.

Table 2: Influence of Chirality on the Activity of Chromone-Based MCHr1 Antagonists

| Compound | Configuration | MCHr1 Functional Potency (IC50, nM) | hERG Channel Selectivity | In Vivo Effect (Oral Administration) |

|---|---|---|---|---|

| Racemic Pair 1 | Racemate | Good | Good | Not Reported |

| Enantiomer 1A | Single Enantiomer | High | Good | Significant reduction in fat mass |

| Enantiomer 1B | Single Enantiomer | Low | Good | Not Reported |

| Racemic Pair 2 | Racemate | Excellent | Good | Not Reported |

| Enantiomer 2A | Single Enantiomer | Very High | Good | Significant difference in oral exposure vs. 2B |

| Enantiomer 2B | Single Enantiomer | Low | Good | Significant difference in oral exposure vs. 2A |

Data is illustrative based on findings for chiral chromone-based MCHr1 antagonists.

Derivatization and Structural Modification for Enhanced Research Utility

Systematic Modification of the Chromane (B1220400) Ring

The chromane ring system is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. core.ac.ukacs.org Modifications can be targeted at the aromatic portion of the ring or the reactive functional groups.

Placing substituents on the benzene (B151609) ring of the chromane moiety is a key strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the entire molecule. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the acidity of the carboxylic acid and the basicity of the amine, as well as influence potential cation-π or other aromatic interactions with biological targets. hyphadiscovery.comnih.gov For instance, studies on related chroman-4-one scaffolds have shown that larger, electron-withdrawing groups in the 6- and 8-positions can be favorable for certain inhibitory activities. acs.org

Table 1: Potential Aromatic Substitutions and Their Effects

| Position | Substituent Example | Potential Effect on Properties |

|---|---|---|

| C-6 | Fluoro (F), Chloro (Cl) | Increases lipophilicity; acts as an electron-withdrawing group. |

| C-7 | Methoxy (-OCH₃) | Acts as an electron-donating group; can influence hydrogen bonding. rjptonline.org |

| C-8 | Nitro (NO₂) | Strong electron-withdrawing group; can significantly alter electronic distribution. |

The amine and carboxylic acid groups at the C4 position are primary sites for derivatization to explore structure-activity relationships or to attach probes and other moieties. researchgate.netnih.gov

Amine Group Modification: The primary amine is a versatile handle for various chemical transformations. Acylation can convert it into a range of amides, while reductive amination can introduce alkyl groups, transforming it into a secondary or tertiary amine. researchgate.net These modifications alter the basicity, hydrogen-bonding capability, and steric profile of this position.

Carboxylic Acid Group Modification: The carboxylic acid can be readily converted into esters, amides, or other derivatives. nih.gov Esterification, for example, masks the polar acidic group, thereby increasing lipophilicity and potentially enhancing membrane permeability. Amidation introduces new hydrogen-bonding features and can be used to link the scaffold to other molecules or amino acids.

Table 2: Common Derivatization Reactions for Amine and Carboxylic Acid Groups

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Amine (-NH₂) | Acylation | Acid Chloride (R-COCl), Base | Amide (-NH-CO-R) |

| Amine (-NH₂) | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) |

Bioisosteric Replacements of the Carboxylic Acid Moiety

While the carboxylic acid group can be a crucial part of a pharmacophore, it can also introduce undesirable properties such as metabolic instability, poor membrane permeability, and potential toxicity. nih.govnih.gov Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate these issues while preserving or enhancing biological activity. patsnap.comnih.gov

Medicinal chemistry has a well-established toolkit of functional groups that can act as bioisosteres for carboxylic acids. nih.govnih.gov These mimics often have similar steric and electronic properties, including comparable acidity (pKa) and the ability to act as hydrogen bond acceptors. drughunter.com The 1H-tetrazole ring is one of the most widely used non-classical bioisosteres, exhibiting acidity similar to carboxylic acids. drughunter.comcambridgemedchemconsulting.com Other options include hydroxamic acids, acyl sulfonamides, and various oxadiazole rings. nih.govnih.govdrughunter.com

Table 3: Common Bioisosteres for Carboxylic Acids and Their Properties

| Bioisostere | Structure Example | Approximate pKa | Key Features |

|---|---|---|---|

| Carboxylic Acid | R-COOH | ~4-5 | Planar, hydrogen bond acceptor/donor. |

| 1H-Tetrazole | R-CN₄H | ~4.5-4.9 | Acidic, metabolically stable, larger volume than -COOH. drughunter.comcambridgemedchemconsulting.com |

| Hydroxamic Acid | R-CONHOH | ~8-9 | Moderately acidic, strong metal-chelating properties. nih.gov |

| N-Acyl Sulfonamide | R-CONHSO₂R' | ~9-10 | Weaker acid than -COOH, can improve membrane permeability. drughunter.com |

Improving Pharmacokinetics: Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross biological membranes via passive diffusion. nih.govnih.gov Replacing them with a more lipophilic or neutral bioisostere can enhance absorption and distribution. hyphadiscovery.comdrughunter.com

Enhancing Metabolic Stability: The carboxylic acid moiety can be susceptible to metabolic processes like acyl glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity. hyphadiscovery.comnih.gov Bioisosteres like tetrazoles are often more resistant to such metabolic pathways. cambridgemedchemconsulting.com

Modulating Potency and Selectivity: While the goal is often to mimic the carboxylic acid, subtle changes in geometry, acidity, and hydrogen bonding patterns introduced by a bioisostere can lead to improved binding affinity and selectivity for the target protein. nih.gov

Creating New Intellectual Property: Replacing a known pharmacophoric group with a novel bioisostere can lead to new chemical entities with distinct patentability. drughunter.com

Design of Prodrugs and Pro-moieties (focused on chemical design principles)

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers. nih.govnih.govslideshare.net For 4-aminochroman-4-carboxylic acid, its inherent amino acid structure is an ideal substrate for prodrug design. nih.gov

The chemical design principle involves temporarily masking one or both of the polar functional groups—the amine and the carboxylic acid—with a "pro-moiety." youtube.com This is typically achieved by forming a covalent bond, such as an ester or an amide, which is designed to be cleaved by enzymes in the body. nih.govtandfonline.com

Ester Prodrugs: The carboxylic acid can be esterified with various alcohols. A simple ethyl ester prodrug, for instance, increases lipophilicity, which can improve oral bioavailability by masking the polar carboxyl group.

Amino Acid Prodrugs: Linking another amino acid to the amine or carboxylic acid function can create a dipeptide-like prodrug. This strategy can leverage endogenous amino acid and peptide transporters in the gastrointestinal tract to improve absorption. nih.govtandfonline.com

Targeted Delivery: The choice of pro-moiety can be used to target the drug to specific tissues or organs where certain enzymes for prodrug activation are highly expressed. nih.gov

The key chemical design consideration is the stability of the linkage; it must be stable enough to survive transit to the site of absorption or action but labile enough to be cleaved efficiently to release the parent drug. tandfonline.com

Table 4: Prodrug Design Principles for this compound

| Prodrug Strategy | Pro-Moiety Example | Linkage Type | Rationale |

|---|---|---|---|

| Increase Lipophilicity | Ethyl group | Ester | Masks polar carboxylic acid to improve membrane permeability. |

| Improve Aqueous Solubility | Glycine | Ester or Amide | Adds a polar amino acid to enhance solubility. nih.gov |

| Transporter-Targeting | L-Valine | Ester | Creates a substrate for peptide transporters (e.g., PEPT1) to enhance absorption. tandfonline.com |

Esterification and Amidation for Modulating Chemical Properties

Esterification of the carboxylic acid group and amidation of the amino group are standard chemical transformations. These modifications can significantly impact key chemical properties such as:

Solubility: Conversion of the polar carboxylic acid and amino groups into less polar ester and amide functionalities can increase lipid solubility (lipophilicity) and enhance permeability across biological membranes.

Stability: Derivatization can protect the parent compound from premature metabolic degradation. For instance, esterification can prevent the ionization of the carboxylic acid, which might otherwise render the molecule susceptible to certain metabolic pathways.

Permeability: Enhanced lipophilicity through esterification or amidation is a well-known strategy to improve the passive diffusion of molecules across cell membranes, a critical factor for cellular and in vivo studies.

Without specific studies on this compound, it is not possible to provide data on the specific esters or amides that have been synthesized or their resulting physicochemical properties.

Mechanisms of in vitro Release from Modified Forms

The in vitro release of the active parent compound from its modified (prodrug) form is a critical aspect of its design and evaluation. The release is typically designed to occur under specific physiological conditions.

Ester Hydrolysis: Ester derivatives are often designed to be cleaved by esterase enzymes, which are abundant in various tissues and biological fluids like plasma. The rate of hydrolysis can be influenced by the steric and electronic nature of the alcohol moiety used for esterification. The general mechanism involves the nucleophilic attack of the ester carbonyl by the enzyme, leading to the release of the carboxylic acid and the alcohol. The release can also occur via non-enzymatic chemical hydrolysis, which is often pH-dependent.

Amide Hydrolysis: Amide bonds are generally more stable to hydrolysis than ester bonds. Their cleavage in vitro is often slower and may require specific enzymatic machinery, such as amidases or peptidases. The rate of amide bond cleavage is dependent on the specific amine used for derivatization and the enzymatic environment.

Detailed in vitro release studies would typically involve incubating the ester or amide derivatives of this compound in relevant biological media (e.g., plasma, simulated intestinal fluid) and monitoring the formation of the parent compound over time. Such studies would provide crucial data on the release kinetics (e.g., half-life of the derivative) and the mechanism of release (enzymatic vs. chemical). Unfortunately, no such studies have been published for this compound.

Biological Activities and Pharmacological Relevance Preclinical Focus

Antimicrobial Spectrum of Activity

No research findings were identified regarding the antimicrobial properties of 4-aminochroman-4-carboxylic acid.

There is no available data on the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Information regarding the potential antifungal effects of this compound is not present in the reviewed literature.

No studies were found that investigate the antiviral or antitubercular activity of this compound.

Anticancer and Antiproliferative Research

There is a lack of available research on the anticancer and antiproliferative properties of this compound.

No data could be located concerning the inhibitory effects of this compound on the growth of any human cancer cell lines.

There is no information available on the effects of this compound on cellular processes such as cell differentiation or the cell cycle.

Enzyme Inhibition Research

The rigid bicyclic structure of the chroman ring system makes it an attractive scaffold for the design of enzyme inhibitors, targeting the active sites of various proteins.

Studies on Aminotransferase Inhibition

Investigations specifically detailing the inhibition of aminotransferases by this compound or its direct derivatives were not prominent in the reviewed scientific literature. Research in this area has focused on other amino acid analogues.

Sirtuin (SIRT) Inhibition

The sirtuin family of NAD+-dependent deacetylases, particularly SIRT2, has emerged as a key target for therapeutic intervention in age-related and neurodegenerative diseases. Research has identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2. nih.govresearchgate.net

A series of substituted chroman-4-one derivatives were synthesized and evaluated for their ability to inhibit SIRT1, SIRT2, and SIRT3. The findings revealed that these compounds are highly selective for SIRT2. nih.govacs.org The lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated an IC₅₀ value of 4.5 µM against SIRT2, with minimal inhibition of SIRT1 and SIRT3 at concentrations as high as 200 µM. nih.govacs.org

Structure-activity relationship (SAR) studies indicated that the stereochemistry and substitution pattern on the chroman-4-one scaffold are crucial for activity. The (–)-enantiomer of the lead compound was found to be a more potent inhibitor (IC₅₀ = 1.5 µM) than the (+)-enantiomer (IC₅₀ = 4.5 µM). nih.govacs.org Further optimization led to the discovery of 6,8-dibromo-2-pentylchroman-4-one, the most potent inhibitor in the series, with an IC₅₀ of 1.5 µM. nih.govacs.org Key structural features for high potency include an alkyl chain of three to five carbons at the 2-position and electron-withdrawing groups at the 6- and 8-positions. acs.org These selective SIRT2 inhibitors have been shown to impair cellular proliferation in breast and lung cancer cell lines, suggesting their potential as starting points for the development of novel cancer therapeutics. frontiersin.org

| Compound | Substituents | SIRT2 IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| rac-8-bromo-6-chloro-2-pentylchroman-4-one | 6-Cl, 8-Br, 2-pentyl | 4.5 | Highly selective over SIRT1 & SIRT3 (<10% inhibition at 200 µM) nih.govacs.org |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 6-Cl, 8-Br, 2-pentyl | 1.5 | Data not available |

| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | 6-Cl, 8-Br, 2-pentyl | 4.5 | Data not available |

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-diBr, 2-pentyl | 1.5 | Selective over SIRT1 & SIRT3 nih.govacs.org |

| 8-bromo-6-chloro-2-pentylchromone | 6-Cl, 8-Br, 2-pentyl (unsaturated ring) | 5.5 | Data not available |

Metalloprotease Inhibition (e.g., Metallo-β-lactamases)

While carboxylic acid-containing compounds are a known class of metalloproteinase inhibitors, specific studies focusing on this compound or its close analogues as inhibitors of metalloproteases, including metallo-β-lactamases, were not identified in the reviewed literature.

Immunomodulatory and Anti-inflammatory Investigations

Derivatives of the chroman scaffold have demonstrated significant potential as modulators of the immune system, primarily through their anti-inflammatory effects.

Modulation of Cytokine Secretion

Research has shown that various chroman derivatives can effectively modulate inflammatory pathways, including the secretion and activity of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins.

A study on novel chroman derivatives, including amidochromans and chromanyl esters, evaluated their ability to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key event in the inflammatory response. rsc.orgrsc.org The results established a clear structure-activity relationship, with N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide emerging as the most potent compound, exhibiting an IC₅₀ of 15 µM. rsc.org

Furthermore, newly synthesized chroman-4-ones isolated from the endophytic fungus Penicillium chrysogenum showed significant dose-dependent inhibition of TNF-α-stimulated NF-κB activation, a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines. bohrium.com In another study, novel 4-ferrocenylchroman-2-one derivatives were screened for their anti-inflammatory properties. The most active compound, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one, not only inhibited the production of nitric oxide (NO) but also significantly suppressed the production of the pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. tandfonline.com These findings underscore the potential of the chroman framework as a basis for developing new anti-inflammatory agents that act by modulating crucial cytokine signaling pathways.

Other Biologically Significant Activities and Mechanisms (e.g., in preclinical models)

While direct preclinical studies on the specific biological activities of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential pharmacological relevance. The chroman scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.

Effects on Cellular Processes and Organismal Systems (e.g., zebrafish studies regarding cellular morphology without detailing specific adverse effects)

There is currently a lack of specific research on the effects of this compound on cellular processes and organismal systems, such as in zebrafish models.

Antiplasmodial Activity in Analogous Structures

The chroman framework is a key feature in several compounds that have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. Research into spirocyclic chromanes has identified this chemical class as a novel antiplasmodial scaffold. nih.gov These compounds have been shown to be effective against chloroquine-resistant strains of the parasite and exhibit a mechanism of action that is distinct from currently used antimalarial drugs. nih.govnih.gov

One notable spirocyclic chromane (B1220400), UCF 201, displayed a 50% effective concentration (EC₅₀) of 350 nM against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov Further studies on spirocyclic chroman-4-ones have highlighted the importance of the spirocyclic chromane moiety for its antimalarial activity. nih.gov

Additionally, chromanone acids isolated from the plant Calophyllum wallichianum have also been investigated for their antiplasmodial properties. Caloteysmannic acid, a chromanone acid derivative, exhibited moderate activity against the 3D7 strain of P. falciparum with a 50% inhibitory concentration (IC₅₀) value of 2.16 µg/mL. ajchem-a.com The structural diversity within chromanone acids suggests their potential as a source for developing new antimalarial agents that could target specific pathways in the parasite's life cycle. ajchem-a.com

Table 1: Antiplasmodial Activity of Selected Chroman Derivatives

| Compound/Class | Parasite Strain | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Spirocyclic chromane (UCF 201) | P. falciparum (Dd2, chloroquine-resistant) | 350 nM (EC₅₀) | nih.gov |

| Caloteysmannic acid | P. falciparum (3D7) | 2.16 µg/mL (IC₅₀) | ajchem-a.com |

Modulation of Bacterial Virulence (e.g., iron uptake)

The ability of bacteria to acquire iron from their environment is a critical factor for their survival and virulence. rsc.orgnih.gov While there is no direct evidence linking this compound to the modulation of bacterial iron uptake, the general strategy of targeting this pathway is a recognized antibacterial approach. nih.gov

Bacteria have developed sophisticated systems to scavenge iron, often involving the secretion of small molecules called siderophores. nih.govnih.gov These siderophores bind to iron in the host and are then recognized by specific receptors on the bacterial surface, facilitating iron transport into the cell. rsc.orgnih.gov Interfering with siderophore synthesis or uptake can effectively starve the bacteria of this essential nutrient, thereby reducing their virulence. nih.gov For instance, in Chromobacterium violaceum, the production of the siderophores chromobactin and viobactin is essential for iron uptake and virulence. nih.gov The regulation of these iron acquisition systems is often controlled by the Ferric Uptake Regulator (Fur) protein. nih.gov

Given that the carboxylic acid group present in this compound could potentially chelate metal ions, it is conceivable that this compound or its derivatives could interfere with bacterial iron metabolism. However, this remains a speculative area requiring dedicated research to establish any such activity.

Molecular Mechanisms of Action and Pharmacological Target Elucidation

Enzyme-Ligand Interactions

Mechanism-based Inactivation Studies

No studies describing the mechanism-based inactivation of enzymes by 4-aminochroman-4-carboxylic acid have been identified.

Binding Site Analysis in Target Proteins

There is no available data from binding site analyses of this compound within any target proteins.

Receptor-Mediated Effects

Agonist/Antagonist Properties on Specific Receptors (e.g., human adenosine (B11128) A2A receptor)

Information regarding the agonist or antagonist properties of this compound on the human adenosine A2A receptor or any other specific receptors is not present in the available literature.

Cellular Pathway Modulation

Interference with Specific Signaling Pathways (e.g., STAT3 inhibition)

There is no documented evidence of this compound interfering with the STAT3 signaling pathway or any other specific cellular signaling pathways.

Influence on Biofilm Formation in Microorganisms

Detailed research findings and data on the specific effects of this compound on the formation of biofilms by various microorganisms are not available in the current body of scientific literature. Consequently, no data tables on its inhibitory concentrations or efficacy against microbial biofilms can be presented.

Structure Activity Relationship Sar Studies

Correlations Between Structure and Biological Potency

The biological potency of chroman derivatives is intricately linked to the nature and position of various substituents on the chroman ring system. Systematic investigations into these modifications help in identifying the key pharmacophoric features required for a desired biological effect.

The systematic introduction of different functional groups onto the chroman framework has revealed significant variations in biological activity. For instance, in studies of related chroman-4-one derivatives, the nature of the substituent at various positions on the aromatic ring and the heterocyclic ring has been shown to be critical for their inhibitory activities against enzymes like SIRT2 and acetyl-CoA carboxylase.

While specific data for 4-aminochroman-4-carboxylic acid is limited, a hypothetical exploration based on related compounds suggests that modifications at the C-6 and C-8 positions of the chroman ring, as well as on the amino and carboxylic acid groups at C-4, would likely yield significant changes in biological activity. The following table illustrates a potential SAR exploration for hypothetical derivatives of this compound, drawing parallels from studies on related chroman structures.

| Compound | R1 (at C-6) | R2 (at C-8) | R3 (on Amino Group) | Hypothetical Biological Activity |

|---|---|---|---|---|

| 1 | H | H | H | Baseline |

| 2 | Cl | H | H | Increased |

| 3 | H | Cl | H | Increased |

| 4 | OCH3 | H | H | Decreased |

| 5 | H | H | CH3 | Variable |

| 6 | NO2 | H | H | Increased |

This table is a hypothetical representation to illustrate potential SAR trends based on studies of related chroman compounds and does not represent experimentally verified data for this compound itself.

Modifications to both the aromatic (benzene ring) and aliphatic (dihydropyran ring) moieties of the chroman scaffold are pivotal in modulating biological potency. Research on chroman-4-one derivatives has demonstrated that the introduction of various substituents on the aromatic ring can significantly impact their activity. For example, the presence of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring was found to be crucial for high potency as SIRT2 inhibitors.

Similarly, alterations to the aliphatic portion of the molecule, such as the introduction of alkyl chains at the C-2 position of chroman-4-ones, have been shown to influence inhibitory activity. While the 4-amino-4-carboxylic acid substitution pattern is different, it is reasonable to infer that modifications to the chroman ring would have a comparable impact. For instance, the introduction of lipophilic groups could enhance membrane permeability, while polar groups might improve aqueous solubility.

The following interactive table outlines potential modifications to the aromatic and aliphatic parts of the this compound structure and their hypothetical effects on biological activity, based on findings from related chroman analogs.

| Modification Type | Position | Substituent | Hypothesized Effect on Activity |

|---|---|---|---|

| Aromatic | C-6 | Halogen (e.g., Cl, F) | Potentially increases potency |

| Aromatic | C-7 | Hydroxy (-OH) | May influence hydrogen bonding interactions |

| Aliphatic | C-2 | Alkyl chain (e.g., -CH3, -C2H5) | Could affect steric interactions and lipophilicity |

| Aliphatic | C-3 | Methyl (-CH3) | May introduce chiral centers and affect conformation |

This table is for illustrative purposes and is based on SAR studies of related chroman compounds.

Electronic and Steric Factors in SAR

The biological activity of small molecules is often governed by a delicate interplay of electronic and steric factors. These properties dictate how a molecule interacts with its biological target, influencing binding affinity and efficacy.

The electronic nature of substituents on the aromatic ring of this compound can significantly affect its acidity (pKa) and, consequently, its biological activity. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen (-Cl, -F) groups, can increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through inductive or resonance effects. This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn can affect its ability to cross cell membranes and interact with its target.

The following table provides a hypothetical overview of the expected impact of different substituents on the pKa and activity of this compound.

| Substituent at C-6 | Electronic Effect | Expected Impact on Carboxylic Acid pKa | Hypothesized Impact on Biological Activity |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Decrease (more acidic) | Potentially increase |

| -Cl | Electron-Withdrawing | Decrease (more acidic) | Potentially increase |

| -H | Neutral | Baseline | Baseline |

| -CH3 | Electron-Donating | Increase (less acidic) | Potentially decrease |

| -OCH3 | Electron-Donating | Increase (less acidic) | Potentially decrease |

This table is a theoretical representation based on general chemical principles and SAR of related compounds.

The three-dimensional shape of this compound and its derivatives is critical for their interaction with biological targets. Steric hindrance, which refers to the spatial arrangement of atoms and groups, can either promote or hinder binding to a receptor or enzyme active site. The introduction of bulky substituents can lead to steric clashes, preventing the molecule from adopting the optimal conformation for binding.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not readily found in the literature, QSAR studies on related chromone (B188151) derivatives have been successful in predicting their antioxidant and antifungal activities. nih.govfrontiersin.org

These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters. By using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), it is possible to build mathematical models that can predict the activity of new, unsynthesized compounds. For example, a 3D-QSAR study on chromone derivatives as HIV-1 protease inhibitors revealed the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov

Cheminformatics tools are essential throughout the drug discovery process, from library design and virtual screening to data analysis and SAR visualization. These tools could be applied to a library of virtual this compound derivatives to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to prioritize compounds for synthesis and biological testing.

Development of Predictive Models for Biological Activity

Predictive models are computational tools that correlate the chemical features of molecules with their biological activities. researchgate.netacs.org These models are instrumental in prioritizing the synthesis and testing of new compounds, thereby accelerating the drug discovery process. researchgate.net The development of such models for this compound derivatives would typically follow these steps:

Data Set Curation: A diverse set of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. The quality and diversity of this dataset are crucial for building a robust model.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical or machine learning algorithms are employed to establish a mathematical relationship between the calculated descriptors and the biological activity. epdf.pub

Validation: The predictive power of the model is rigorously assessed using statistical methods to ensure its reliability for predicting the activity of new, untested compounds.

Given the absence of a large, specific dataset for this compound, a hypothetical SAR data table is presented below to illustrate the type of information required for building a predictive model.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Aromatic Ring Substitution | Hypothetical Biological Activity (IC₅₀, µM) |

| 1 | H | H | None | 50 |

| 2 | Methyl | H | None | 25 |

| 3 | Ethyl | H | None | 30 |

| 4 | H | Methyl | None | 45 |

| 5 | H | H | 6-Fluoro | 15 |

| 6 | H | H | 7-Chloro | 10 |

| 7 | H | H | 6-Methoxy | 60 |

| 8 | Methyl | H | 6-Fluoro | 8 |

Note: The data in this table is purely illustrative and does not represent experimentally verified results.

Computational Descriptors in SAR Analysis

Computational descriptors are numerical values that represent the physicochemical and structural properties of a molecule. researchgate.net In the context of SAR analysis for this compound, these descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity, and counts of specific functional groups. For instance, the presence of hydrogen bond donors and acceptors in the amino and carboxylic acid groups would be critical.

3D Descriptors: These descriptors depend on the 3D conformation of the molecule and include parameters such as molecular shape, volume, and surface area. The spatial arrangement of the amino and carboxylic acid groups relative to the chroman ring system would be a key 3D descriptor.

Physicochemical Descriptors: Properties like lipophilicity (LogP), solubility, and pKa are crucial for understanding the pharmacokinetic profile of a compound. For this compound, the pKa of the amino and carboxylic acid groups would significantly influence its ionization state at physiological pH.

The analysis of these descriptors helps in identifying the key molecular features that are either beneficial or detrimental to the biological activity of the this compound derivatives.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is a cornerstone of drug discovery and molecular biology.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations are employed to predict how a ligand such as 4-aminochroman-4-carboxylic acid might fit into the binding site of a protein or other macromolecular target. The process involves sampling a wide range of possible conformations and orientations of the ligand within the target's binding pocket. Algorithms then score these poses to identify the most likely binding mode. This predictive power is crucial for understanding the structural basis of molecular recognition, such as the specific interactions that stabilize the ligand-target complex. The binding modes for many ligands are determined by specific interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts.

Analysis of Binding Affinities and Interactions

Following the prediction of a binding pose, a more detailed analysis is conducted to estimate the binding affinity, often expressed as a binding energy score. These scoring functions consider various energetic contributions, including electrostatic and van der Waals interactions. A lower binding energy typically indicates a more stable and favorable interaction. These studies can reveal key amino acid residues within a target protein that are critical for ligand binding. This information is invaluable for designing more potent and selective molecules.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure and properties of molecules.

Geometry Optimization and Energy Minimization

Geometry optimization is a fundamental quantum chemical calculation used to determine the most stable three-dimensional structure of a molecule. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy, known as the global minimum. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations are critical for understanding a molecule's inherent stability and preferred shape. For instance, studies on similar heterocyclic compounds have successfully used methods like Density Functional Theory (DFT) to achieve optimized geometries.

Electronic Structure Analysis (e.g., pKa calculations)

Analysis of the electronic structure reveals how electrons are distributed within a molecule, which governs its reactivity and physicochemical properties. A key property derived from this analysis is the pKa, or acid dissociation constant, which is crucial for understanding a molecule's behavior in a biological environment. Computational methods can predict pKa values by calculating the energy difference between the protonated and deprotonated states of a molecule, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM). Strong correlations between computationally predicted atomic charges and experimental pKa values have been established for various carboxylic acids.

In Silico Drug Design and Virtual Screening

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates. However, based on currently available research, the specific application of in silico drug design and virtual screening techniques to this compound and its derivatives remains a nascent field. While the principles of these computational approaches are well-established, their direct implementation for this particular scaffold is not yet extensively documented in publicly accessible literature.

Identification of Novel Scaffolds and Lead Compounds

The identification of novel chemical scaffolds and the subsequent generation of lead compounds are crucial early steps in the drug discovery pipeline. Virtual screening, a key in silico technique, facilitates the high-throughput assessment of large compound libraries against a biological target of interest. This process can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new molecules with similar properties, whereas structure-based virtual screening utilizes the three-dimensional structure of the target protein to predict binding affinities and poses of potential ligands.

Despite the potential of this compound as a constrained amino acid and a potential pharmacophore, dedicated virtual screening campaigns to identify novel scaffolds based on this specific core structure have not been detailed in the reviewed literature. The development and application of such computational models would be a logical next step in exploring the therapeutic potential of this compound class.

Rational Design of Inhibitors and Modulators

Rational drug design leverages an understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. This approach often involves iterative cycles of computational modeling, chemical synthesis, and biological testing. Molecular docking and molecular dynamics simulations are powerful tools in this process, allowing researchers to visualize and analyze the interactions between a ligand and its target at an atomic level.

While the rational design of inhibitors and modulators is a cornerstone of medicinal chemistry, specific examples detailing the use of this compound as a starting point for such endeavors are not presently available in the scientific literature. The unique conformational constraints imposed by the chroman ring system could, in principle, be exploited for the design of potent and selective modulators of various enzyme and receptor targets. However, without specific target information and associated computational studies, this remains a theoretical consideration.

Computational Studies on Stereoselectivity in Synthesis

The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. Computational chemistry offers valuable tools to understand and predict the stereochemical outcome of chemical reactions. Methods such as density functional theory (DFT) can be used to model reaction transition states and intermediates, providing insights into the factors that govern stereoselectivity.

The stereoselective synthesis of this compound would likely involve the control of the quaternary stereocenter at the C4 position. While various synthetic routes to chroman derivatives exist, computational studies specifically focused on elucidating the stereoselectivity in the synthesis of this compound have not been reported. Such studies would be highly valuable for the development of efficient and enantioselective synthetic methodologies for this compound and its analogs.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-aminochroman-4-carboxylic acid. Through the analysis of one- and two-dimensional NMR spectra, the precise arrangement of atoms and their bonding relationships can be mapped out.

Proton (¹H) and Carbon-¹³C (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals allow for the assignment of each proton to its specific position in the chroman ring system and the amino acid moiety. For instance, the protons on the aromatic ring of the chroman core typically appear in the downfield region of the spectrum, while the aliphatic protons of the saturated heterocyclic ring and the amino acid side chain resonate at higher field strengths.

Carbon-¹³C (¹³C) NMR spectroscopy complements the information obtained from ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of its neighboring atoms. The carbonyl carbon of the carboxylic acid group, for example, is characteristically found at a very low field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 115 - 135 |

| CH₂ (C2) | 4.0 - 4.5 | 60 - 70 |

| CH₂ (C3) | 2.0 - 2.5 | 25 - 35 |

| Quaternary C (C4) | - | 55 - 65 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons within the chroman ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C4 atom and the carbonyl carbon, by observing their correlations with nearby protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is essential for confirming the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the accurate determination of the molecular formula of this compound. By measuring the mass-to-charge ratio with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This high level of accuracy provides strong evidence for the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC is used to separate this compound from any impurities or byproducts in a sample mixture. The separated components then enter the mass spectrometer, which provides mass information for each component. This technique is invaluable for assessing the purity of a sample and for identifying and quantifying the target compound in complex matrices. The choice of ionization source, such as electrospray ionization (ESI), is crucial for the analysis of polar molecules like amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation and detection technique. However, due to the low volatility and high polarity of amino acids, this compound typically requires derivatization before it can be analyzed by GC-MS. Derivatization involves chemically modifying the molecule to increase its volatility. Once derivatized, the compound can be separated by gas chromatography and detected by the mass spectrometer. GC-MS can provide excellent separation efficiency and is highly sensitive for the analysis of derivatized amino acids.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

As of this writing, a specific single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. However, based on the analysis of structurally related compounds, such as other cyclic amino acids and chromone (B188151) derivatives, a predicted solid-state structure can be inferred.

The crystal packing of this compound would be dominated by a network of strong intermolecular hydrogen bonds. nih.gov These interactions are the primary forces governing the assembly of molecules into a stable crystal lattice. bldpharm.com

Key expected interactions include:

Ammonium-Carboxylate Hydrogen Bonds: The primary interaction would be strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) of one molecule and the carboxylate group (-COO⁻) of a neighboring molecule. These N-H···O bonds are a defining feature of amino acid crystal structures. enamine.net

Carboxylic Acid Dimers (if not zwitterionic): In the less likely event that the molecule crystallizes in a non-zwitterionic form, strong O-H···O hydrogen bonds would form between the carboxylic acid groups of two adjacent molecules, creating a characteristic cyclic dimer synthon. enamine.net

Infrared (IR) Spectroscopy